Pent-1-en-3-ol-d2
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Overview
Description
Pent-1-en-3-ol-d2, also known as 1-Penten-3-OL-d2, is a deuterated analog of 1-Penten-3-ol. This compound is characterized by the substitution of two hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C5H8D2O, and it has a molecular weight of 88.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-1-en-3-ol-d2 can be synthesized through the deuteration of 1-Penten-3-ol. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) or deuterated solvents under specific reaction conditions. The reaction typically requires a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The use of deuterium gas and catalysts in a controlled environment ensures the efficient production of the deuterated compound. The process may involve multiple steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Pent-1-en-3-ol-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Yields the non-deuterated alcohol.
Substitution: Forms various substituted derivatives depending on the reagents used
Scientific Research Applications
Pent-1-en-3-ol-d2 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies.
Biology: Used in metabolic studies to trace biochemical pathways.
Medicine: Helps in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterated compounds for various applications
Mechanism of Action
The mechanism of action of Pent-1-en-3-ol-d2 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic studies, allowing researchers to track the compound’s behavior and interactions. This helps in understanding the molecular targets and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
1-Penten-3-ol: The non-deuterated analog of Pent-1-en-3-ol-d2.
2-Isobutyl-3-methylpyrazine: Another deuterated compound used in similar applications
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various studies .
Properties
Molecular Formula |
C5H10O |
---|---|
Molecular Weight |
88.14 g/mol |
IUPAC Name |
4,4-dideuteriopent-1-en-3-ol |
InChI |
InChI=1S/C5H10O/c1-3-5(6)4-2/h3,5-6H,1,4H2,2H3/i4D2 |
InChI Key |
VHVMXWZXFBOANQ-APZFVMQVSA-N |
Isomeric SMILES |
[2H]C([2H])(C)C(C=C)O |
Canonical SMILES |
CCC(C=C)O |
Origin of Product |
United States |
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